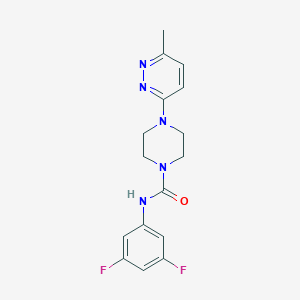

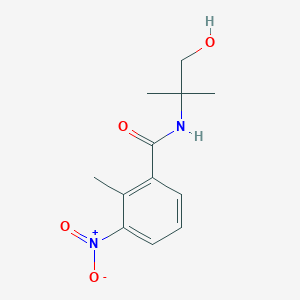

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide

Overview

Description

“N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” is a chemical compound that has been synthesized for research purposes . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis

The structure of “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” was determined and confirmed by X-ray analysis . Unfortunately, the exact details of the molecular structure are not available in the sources I found.Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process involves the transformation of inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .Scientific Research Applications

Organic Synthesis

The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This process is a part of organic synthesis, which is a sub-discipline of chemistry that focuses on the construction of organic compounds using organic reactions .

Bidentate Directing Groups

The compound possesses an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This is significant in the field of organic chemistry, where directing groups are used to control the regiochemistry of reactions .

C–H Bond Functionalization

The compound plays a role in C–H bond functionalization . This process transforms inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .

Chelation Assistance

The compound promotes the formation of cyclometallated complexes via chelation-assistance . This sets the stage for C–H bond functionalization . Chelation assistance is a strategy used in organic chemistry to increase the reactivity of a substrate towards a desired reaction .

X-ray Structure Determination

The structure of the compound was determined and confirmed by X-ray analysis . X-ray structure determination is a technique used in chemistry to determine the atomic and molecular structure of a crystal .

Antibacterial and Antifungal Properties

Although there’s no direct evidence for “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide”, its N-heterocyclic analogues of 28-O-Methyl Betulinate have shown antibacterial and antifungal properties . This suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZSIMYPOXRICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)

![(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2705607.png)